An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
Introduction: Unveiling a Potential Kinase Inhibitor
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyrazole and morpholine moieties frequently appearing in a wide array of pharmacologically active agents. The compound 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone (CAS No. 1178206-51-3) represents a compelling scaffold for investigation. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The morpholine group is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to introduce specific interactions with biological targets. The combination of these two moieties in a single molecule suggests a potential for kinase inhibition, a critical area of research in oncology and immunology.
This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. As experimental data for this specific molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers and drug development professionals to elucidate its fundamental properties. Understanding these characteristics is a critical first step in the journey from a promising chemical entity to a potential therapeutic agent. We will delve into the theoretical underpinnings and practical methodologies for determining key physicochemical parameters, providing insights into the causality behind experimental choices and the interpretation of expected results.
Molecular Structure and In-Silico Predicted Properties
A foundational understanding of a molecule begins with its structure and computationally predicted properties. These predictions, while not a substitute for experimental data, offer a valuable preliminary assessment and can guide experimental design.
Table 1: Molecular Identity and Predicted Physicochemical Properties
| Property | Value | Significance in Drug Development |
| IUPAC Name | 1-(4-morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethan-1-one | Unambiguous chemical identification. |
| CAS Number | 1178206-51-3[4] | Unique registry number for database tracking. |
| Molecular Formula | C9H12BrN3O2 | Determines molecular weight and elemental composition. |
| Molecular Weight | 274.12 g/mol | Influences diffusion, bioavailability, and formulation. |
| Predicted LogP | ~0.8 - 1.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Predicted pKa | Basic (amine) and weakly acidic (pyrazole N-H) | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| Predicted Solubility | Moderately soluble in water, soluble in polar organic solvents | Crucial for formulation, administration route, and bioavailability. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone.
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]
This method is a standard and widely accepted technique for accurate melting point measurement.[6][7]
-
Sample Preparation:
-
Ensure the sample of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[6][7]
-
Press the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the tube.[6]
-
Tap the sealed end of the capillary on a hard surface to compact the powder at the bottom.
-
-
Measurement:
-
Place the packed capillary tube into a calibrated melting point apparatus.
-
For an initial determination, a rapid heating rate can be used to approximate the melting point.[5]
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[8]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Diagram 1: Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Solubility: A Critical Parameter for Drug Delivery
Solubility is a crucial property that influences a drug's absorption, distribution, and overall bioavailability. The "like dissolves like" principle is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[9] Given the presence of the polar morpholine and pyrazole moieties, 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is expected to exhibit some solubility in polar solvents.
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[9]
-
Preparation:
-
Add an excess amount of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetonitrile, hexane).[9]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any remaining solid particles.[9]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[9]
-
The solubility is reported as mg/mL or mol/L at the specified temperature.
-
Diagram 2: Experimental Workflow for Solubility Determination
Caption: The shake-flask method for determining equilibrium solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]
-
Ensure the sample is completely dissolved. If necessary, gently warm or vortex the tube. Filter the solution if any solid particles are present.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[10]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[11]
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Morpholine Protons | 3.5 - 3.8 (m, 8H) | ~45-50 and ~65-70 |
| Methylene Protons (-CH₂-) | ~5.0 (s, 2H) | ~55-60 |
| Pyrazole Protons | ~7.5 (s, 1H) and ~7.6 (s, 1H) | ~105 (C-Br), ~130, ~140 |
| Ketone Carbonyl | - | ~165-170 |
Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It can also provide structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These are "soft" ionization methods that are well-suited for analyzing heterocyclic compounds and often yield a prominent molecular ion peak.[12]
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous determination of the molecular formula.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.[13]
-
Expected Mass Spectrum: The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 275.0284 and 277.0263, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ketone) | 1680 - 1700 |
| C-N (amine) | 1000 - 1250 |
| C-O (ether) | 1070 - 1150 |
| C=C and C=N (aromatic) | 1450 - 1600 |
| C-H (alkane) | 2850 - 3000 |
| C-H (aromatic) | 3000 - 3100 |
Conclusion: A Pathway to Understanding
This technical guide has outlined a comprehensive strategy for the thorough physicochemical characterization of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. By systematically applying the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate a robust data package for this promising molecule. This information is not merely a collection of physical constants but forms the very foundation upon which further drug development activities, such as formulation, pharmacokinetic studies, and in-vivo efficacy testing, are built. The principles and methodologies described herein are grounded in established scientific practice and are designed to ensure data integrity and reproducibility, empowering scientists to confidently advance their research and unlock the full therapeutic potential of novel chemical entities.
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